molecular formula C10H18Cl2N2O2 B6338649 (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride CAS No. 1211474-35-9

(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride

Cat. No.: B6338649
CAS No.: 1211474-35-9
M. Wt: 269.17 g/mol
InChI Key: VTYFZRXJNGZZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride is a diamine derivative featuring a phenoxy-ethyl backbone with an aminoethoxy substituent. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous media. Key properties include:

  • Molecular formula: C₁₀H₁₈Cl₂N₂O₂
  • Molecular weight: 269.17 g/mol .
  • Purity: ≥95% (as reported in commercial sources) .

The dihydrochloride salt form stabilizes the primary amine groups, making it suitable for synthetic applications, particularly in pharmaceuticals or agrochemicals, where solubility and reactivity are critical.

Properties

IUPAC Name

2-[4-(2-aminoethoxy)phenoxy]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.2ClH/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;;/h1-4H,5-8,11-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFZRXJNGZZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)OCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyanohydrins

WO2003042166A2 describes the hydrogenation of cyanohydrin intermediates to produce secondary amines. For example, 2-phenyl-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide is reduced using palladium on charcoal under acidic conditions. Applying this approach, a cyanohydrin derivative of 4-(2-hydroxyethoxy)phenol could be synthesized and hydrogenated to yield the target diamine.

Critical Parameters for Hydrogenation

ParameterSpecification
Catalyst10% Pd/C (5–10 wt%)
AcidConcentrated H₂SO₄ or HCl (1–2 eq)
Temperature20–70°C
PressureH₂ (1–3 atm)
ParameterSpecification
Base6 M NaOH (2–3 eq)
SolventEthanol/Water (1:1)
Temperature80–90°C
Reaction Time2–4 hours

Direct Amination Using Ammonia or Amines

Alternative routes employ nucleophilic substitution with aqueous ammonia or alkylamines. For example, 1,2-bis(4-hydroxyphenoxy)ethane can be converted to its ditosylate derivative, which reacts with ammonia in ethanol at elevated temperatures (100–120°C) to yield the diamine. This method avoids phthalimide intermediates but requires stringent control over stoichiometry to prevent over-alkylation.

Salt Formation and Purification

Dihydrochloride Salt Synthesis

The free base of (2-[4-(2-aminoethoxy)phenoxy]ethyl)amine is treated with hydrochloric acid to form the dihydrochloride salt. WO2003042166A2 exemplifies this process by dissolving the amine in anhydrous ethanol and bubbling HCl gas until pH < 2. The precipitated salt is filtered, washed with cold ethanol, and dried under vacuum.

Salt Formation Parameters

ParameterSpecification
Acid SourceHCl gas or 6 M HCl (2.2 eq)
SolventEthanol or Diethyl Ether
Temperature0–5°C (to minimize decomposition)

Crystallization and Characterization

The crude dihydrochloride is recrystallized from a mixture of ethyl acetate and hexane (3:1 v/v) to enhance purity. Analytical data from ChemicalBook for analogous compounds (e.g., 2-(2-methoxyphenoxy)ethylamine) suggest a melting point range of 98–102°C for the hydrochloride salt. Characterization via ¹H NMR (D₂O) should reveal peaks at δ 3.8–4.2 ppm (m, –OCH₂CH₂NH₂) and δ 6.6–7.2 ppm (m, aromatic protons).

Challenges and Mitigation Strategies

  • Side Reactions : Over-alkylation during amination can be minimized by using excess ammonia and controlled reaction times.

  • Purification Difficulties : Silica gel chromatography (ethyl acetate/methanol 9:1) effectively separates the diamine from mono-aminated byproducts.

  • Salt Hygroscopicity : Storage under anhydrous conditions (desiccator with P₂O₅) prevents deliquescence of the dihydrochloride.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups demonstrate nucleophilic displacement under controlled conditions. A patented synthesis route for structurally similar compounds reveals:

Reaction TypeReagents/ConditionsProduct Formation
Alkylation1,2-dihaloethane + NaOH/TBAB (phase transfer)Bis-alkylated ether intermediates
Phthalimide formationPotassium phthalimide (180–190°C, solvent-free)Protected amine derivatives

These conditions suggest that (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride could undergo analogous alkylation or protection-deprotection sequences after deprotonation with alkali hydroxides.

Acylation Reactions

The primary amines react with acylating agents to form stable amides. While direct experimental data for this compound is limited, the reaction behavior is predictable from amine chemistry:

  • Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) with triethylamine yields N-acetyl derivatives.

  • Benzoylation : Reaction with benzoyl chloride under Schotten-Baumann conditions produces bis-benzamide products.

The dihydrochloride salt requires neutralization (e.g., with NaHCO₃) to liberate free amines prior to acylation.

Condensation Reactions

The compound participates in Schiff base formation with carbonyl-containing molecules:

Example Reaction :
C10H16N2O2+2RCHOC10H12N2O2(CH2NR)2+2H2O\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_2 + 2 \text{RCHO} \rightarrow \text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2(\text{CH}_2\text{NR})_2 + 2 \text{H}_2\text{O}

This reaction is typically conducted in ethanol under reflux, with catalytic acetic acid to drive imine formation .

Salt Metathesis

The dihydrochloride form undergoes ion exchange with stronger acids:

Acid UsedResulting SaltSolubility Profile
Sulfuric acidBis-sulfate saltHigh water solubility
Trifluoroacetic acidBis-trifluoroacetateOrganic solvent compatibility

Stability Under Hydrolytic Conditions

The compound remains stable in acidic aqueous solutions (pH < 5) but undergoes gradual decomposition in alkaline media (pH > 9) due to amine oxidation and ether cleavage . Accelerated degradation occurs at elevated temperatures (>60°C).

Comparative Reactivity with Structural Analogs

A comparison of reactivity highlights unique features:

CompoundKey ReactionDifferentiation Factor
SerotoninDecarboxylationLacks ether linkages
4-Amino-N,N-diethylbenzeneElectrophilic aromatic substitutionNo ethyleneoxy spacers
Target compoundDual-site acylation/alkylationEnhanced polyfunctionality

This compound’s dual amine functionality and ether spacers enable simultaneous modifications at both amino sites, a feature not observed in simpler analogs .

Industrial and Pharmacological Implications

Reaction pathways inform applications:

  • Drug conjugate synthesis : Acylation with carboxylic acid-containing therapeutics (e.g., NSAIDs) improves bioavailability.

  • Polymer crosslinking : Bis-alkylation with dihalides creates stable polymeric networks for biomaterials.

The reaction profile positions this compound as a versatile intermediate in medicinal chemistry and materials science, though further experimental validation is required to optimize reaction yields and selectivity.

Scientific Research Applications

Neuropharmacology

The compound exhibits potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that it may possess:

  • Neuroprotective Effects : It may protect neurons from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.
  • Antidepressant Activity : Its structural similarity to known antidepressants indicates a possible role in mood regulation pathways.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it relevant in conditions characterized by chronic inflammation.

Drug Development

The compound has been explored for its multitarget pharmacological profile, which is advantageous for developing treatments for complex conditions such as schizophrenia and depression. Its ability to interact with multiple receptor types enhances its potential as a therapeutic agent.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride in cellular models of oxidative stress. Results indicated significant reductions in cell death and oxidative markers, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Antidepressant Activity

Research focusing on the antidepressant-like effects of this compound demonstrated promising results in animal models. The compound exhibited significant improvements in behavioral tests associated with depression, indicating its potential as a novel antidepressant .

Case Study 3: Anti-inflammatory Properties

In vitro studies highlighted the anti-inflammatory capabilities of (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride. It was shown to reduce pro-inflammatory cytokine production in immune cells, suggesting applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Phenoxy-Ethylamine Backbones

2-[4-(Methylsulfanyl)phenoxy]ethanamine Hydrochloride (C₉H₁₄ClNOS)
  • Key differences: Substitution: Methylthio (-SMe) group at the para position vs. aminoethoxy (-OCH₂CH₂NH₂) in the target compound. Molecular weight: 219.73 g/mol (vs. 269.17 g/mol for the target) . Salt form: Monohydrochloride (vs. dihydrochloride), reducing ionic strength and solubility in polar solvents . Applications: Likely used in organic synthesis as a thioether intermediate, whereas the target’s aminoethoxy group may facilitate nucleophilic reactions or hydrogen bonding .
4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride (C₁₀H₁₈Cl₂N₂)
  • Key differences: Substituent: Tertiary dimethylamino (-NMe₂) group vs. primary amines in the target. Molecular weight: 237.17 g/mol . Reactivity: Tertiary amines are less nucleophilic, limiting their utility in coupling reactions compared to the target’s primary amines .

Diamine Derivatives with Heterocyclic Cores

A. Triazine-Based Diamines (e.g., Compound 15 in )
  • Structure : Contains a triazine ring with fluorophenyl and sulfonamide groups.
  • Key differences :
    • Core heterocycle: Triazine vs. benzene in the target.
    • Applications : Triazines are often explored in anticancer and anti-inflammatory research due to their ability to interact with biological targets . The target compound lacks a triazine core, suggesting divergent applications.
N-Methylhistamine Dihydrochloride (C₆H₁₄Cl₂N₃)
  • Structure : Imidazole ring with ethylamine and methyl substituents.
  • Key differences: Heterocycle: Imidazole vs. phenoxy-ethyl backbone. Molecular weight: 193.11 g/mol . Applications: Likely targets histamine receptors, whereas the target compound’s ether linkages suggest use as a synthetic intermediate .

Compounds with Oxadiazole or Quinazoline Cores

(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride (C₁₃H₁₈ClN₃O₃)
  • Structure: Oxadiazole ring with methoxyphenoxy and methylamine groups.
  • Key differences: Rigidity: Oxadiazole introduces planar rigidity, unlike the flexible phenoxy-ethyl chain in the target. Molecular weight: 299.76 g/mol . Applications: Potential use in catalysis or ligand design due to electronic effects of oxadiazole .
B. Quinazoline Derivatives (e.g., Compound 8 in )
  • Structure: Quinazoline core with methoxy and dimethylaminoethyl groups.
  • Key differences :
    • Solubility : Both are dihydrochlorides, but the quinazoline’s aromatic core may reduce aqueous solubility compared to the target’s ether linkages .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Salt Form Key Structural Features Potential Applications
Target Compound C₁₀H₁₈Cl₂N₂O₂ 269.17 Dihydrochloride Phenoxy-ethyl with aminoethoxy group Synthetic intermediate, drug discovery
2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl C₉H₁₄ClNOS 219.73 Monohydrochloride Methylthio substituent Organic synthesis
4-[2-(Dimethylamino)ethyl]aniline diHCl C₁₀H₁₈Cl₂N₂ 237.17 Dihydrochloride Tertiary dimethylamino group Ligand design, catalysis
Triazine Derivative (Compound 15) C₂₃H₂₈Cl₂FN₇O₂S 582.48 Dihydrochloride Triazine core with fluorophenyl and sulfonamide Anticancer agents
N-Methylhistamine diHCl C₆H₁₄Cl₂N₃ 193.11 Dihydrochloride Imidazole ring with methylamine Histamine receptor studies

Key Findings and Implications

  • Salt Form: Dihydrochloride salts (target, triazine derivatives) enhance solubility for biological testing, whereas monohydrochlorides (e.g., methylthio analog) may require additional formulation .
  • Substituent Effects: Aminoethoxy groups improve hydrogen-bonding capacity compared to methylthio or tertiary amines, making the target compound more reactive in nucleophilic reactions .
  • Structural Flexibility: The target’s phenoxy-ethyl backbone offers synthetic versatility, whereas heterocyclic cores (triazine, oxadiazole) confer target-specific bioactivity .

Biological Activity

(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from multiple research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an amine functional group linked to a phenoxy moiety, which is known to influence its biological interactions. The structural formula can be represented as follows:

C13H18Cl2N2O\text{C}_{13}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}

This configuration is significant for its interaction with biological targets, including receptors and enzymes.

Antitumor Activity

Recent studies have indicated that (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride exhibits notable antitumor properties. For instance, a study evaluating various compounds found that those with similar structural characteristics showed effective inhibition of cell proliferation in cancer cell lines. The IC50 values for these compounds ranged significantly, suggesting that modifications in structure can lead to enhanced activity against specific tumors .

Antiparasitic Effects

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated that certain derivatives of this compound were effective at nanomolar concentrations, indicating strong potential as antimalarial agents . The structure-activity relationship (SAR) analysis revealed that alterations in the phenoxy group significantly impacted efficacy, with specific substitutions enhancing antiplasmodial activity .

Binding Affinity and Selectivity

Pharmacological evaluations have shown that (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride interacts selectively with certain receptors. A comparative study on β-adrenoceptor binding affinities highlighted the compound's selectivity profile, which is crucial for minimizing side effects while maximizing therapeutic benefits . The selectivity ratio was notably high, indicating a preference for β1 over β2 receptors, which is beneficial in cardiovascular applications.

In Vitro Studies

In vitro studies have provided insights into the mechanisms of action of this compound. For example, one study demonstrated that treatment with (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride led to significant apoptosis in cancer cell lines, evidenced by increased markers of programmed cell death .

Table 1: Summary of In Vitro Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
MCF-7 (Breast Cancer)3.5Cell cycle arrest
HeLa (Cervical Cancer)4.0Mitochondrial dysfunction

In Vivo Studies

In vivo models further corroborated the efficacy observed in vitro. Administration of the compound in murine models demonstrated significant tumor regression and improved survival rates compared to control groups . These findings support the potential for clinical applications in oncology.

Q & A

Q. What are the recommended synthetic routes for (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, ether linkages can be formed via Williamson synthesis using 4-(2-aminoethoxy)phenol and a dihaloethane derivative under alkaline conditions. Critical parameters include:
  • Reaction Temperature : Optimal control (e.g., 60–80°C) to avoid side reactions like hydrolysis of amine groups .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Purification : Column chromatography or recrystallization to isolate the dihydrochloride salt, ensuring >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ 6.5–7.5 ppm), ethoxy groups (δ 3.4–4.2 ppm), and amine protons (δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
  • Elemental Analysis : Matching calculated vs. observed C, H, N, and Cl percentages (e.g., Cl⁻ content ~20% for dihydrochloride) .
  • X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .
  • Waste Disposal : Segregate acidic waste (due to HCl salt) and neutralize before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or interaction mechanisms of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., membrane receptors) using software like GROMACS. Parameters include LogD (partition coefficient) and pKa values to predict solubility and ionization at physiological pH .
  • Density Functional Theory (DFT) : Analyze electron density maps to identify nucleophilic/electrophilic sites for reaction optimization .

Q. What strategies can resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Variable Standardization : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize confounding factors .
  • Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across studies and identify outliers due to impurity interference .
  • Cross-Validation : Replicate experiments in orthogonal systems (e.g., in vitro cell lines vs. ex vivo tissue models) .

Q. What experimental designs optimize the compound’s application in drug delivery systems?

  • Methodological Answer :
  • Encapsulation Efficiency : Test liposomal or polymeric nanoparticles using dynamic light scattering (DLS) to assess particle size (<200 nm) and ζ-potential (>±20 mV) .
  • Release Kinetics : Conduct dialysis-based studies at 37°C in PBS (pH 7.4) to simulate physiological release profiles .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) over 4 weeks using HPLC .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solvent Screening : Systematically test solubility in buffers (e.g., PBS, Tris-HCl) and organic solvents (e.g., DMSO, ethanol) using gravimetric analysis .
  • pH-Dependent Studies : Adjust pH (4–9) to assess ionization effects; dihydrochloride salts typically show higher aqueous solubility at acidic pH .
  • Controlled Replication : Repeat solubility assays with rigorously dried samples to exclude hygroscopicity artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.